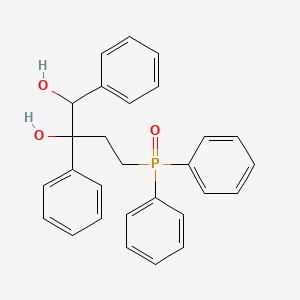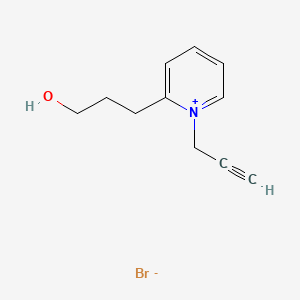
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is a pyridinium salt known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are commonly found in many natural products and bioactive pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide typically involves the nucleophilic substitution of propargyl bromide with a suitable pyridinium precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phosphomolybdic acid supported on silica gel can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridinium salts, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in its role as an anti-cholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Hydroxypropyl)-1-methylpyridinium bromide
- 2-(3-Hydroxypropyl)-1-ethylpyridinium bromide
- 2-(3-Hydroxypropyl)-1-butylpyridinium bromide
Uniqueness: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The propargyl group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
13434-20-3 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
3-(1-prop-2-ynylpyridin-1-ium-2-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C11H14NO.BrH/c1-2-8-12-9-4-3-6-11(12)7-5-10-13;/h1,3-4,6,9,13H,5,7-8,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
UNXJABUFCNQFHF-UHFFFAOYSA-M |
Kanonische SMILES |
C#CC[N+]1=CC=CC=C1CCCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


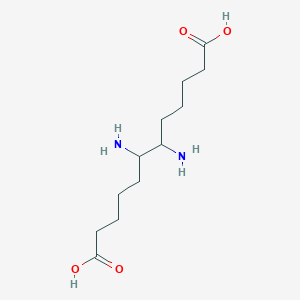
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

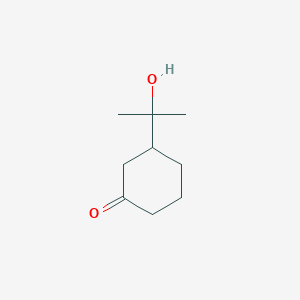
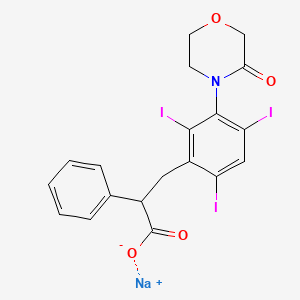
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
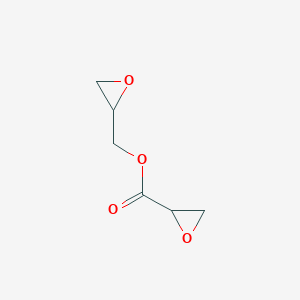
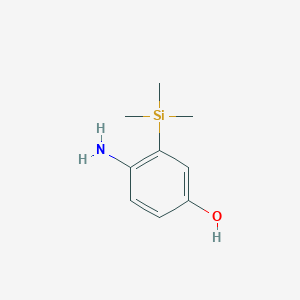
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
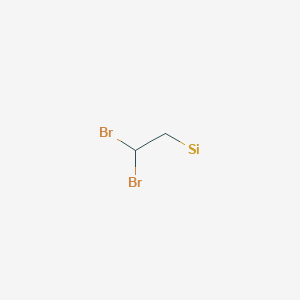

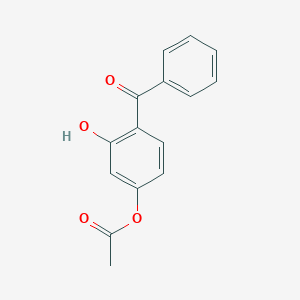
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
